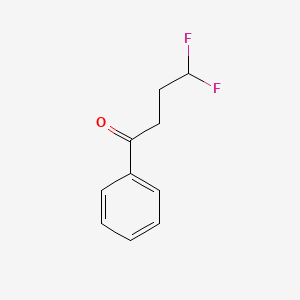
4,4-Difluoro-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-phenylbutan-1-one: is an organic compound with the molecular formula C10H8F2O2. It is a fluorinated β-diketone, which means it contains two fluorine atoms and a diketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4-Difluoro-1-phenylbutan-1-one can be synthesized by reacting acetophenone with methyl-difluoroacetate. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the acetophenone, followed by the addition of methyl-difluoroacetate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: 4,4-Difluoro-1-phenylbutan-1-one is used as a ligand to form metal complexes, which are valuable in catalysis and material science .
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in biological systems .
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties .
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-phenylbutan-1-one involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the diketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4-Difluoro-2-phenylbutan-1-ol
- 4,4-Difluoro-4-phenylbutan-2-one
Comparison: 4,4-Difluoro-1-phenylbutan-1-one is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
1501890-39-6 |
|---|---|
Formule moléculaire |
C10H10F2O |
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
4,4-difluoro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clé InChI |
VDZXTNCQBSBFQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


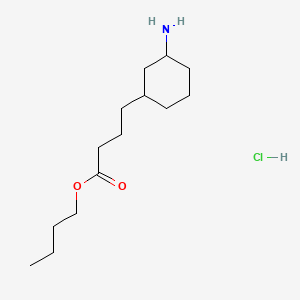


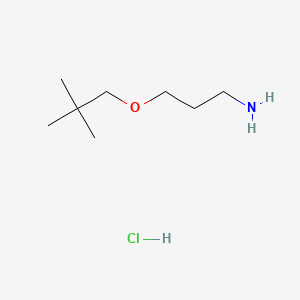

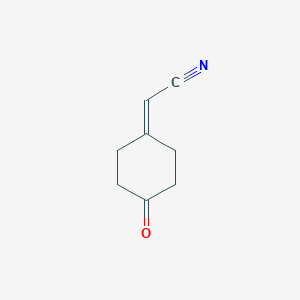
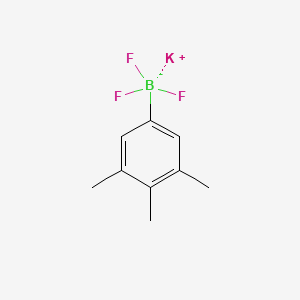
![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)
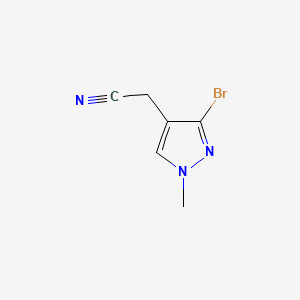


![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
